Clamikalant

Vue d'ensemble

Description

Applications De Recherche Scientifique

Clamikalant has several scientific research applications:

Chemistry: It is used to study the properties and behaviors of KATP channels.

Biology: Researchers utilize this compound to investigate cellular processes involving potassium channels.

Mécanisme D'action

Target of Action

Clamikalant, also known as HMR-1883, is primarily targeted towards ATP-sensitive potassium (KATP) channels . It exhibits selectivity for KATP channels composed of K 6.2/SUR1 . These channels play a crucial role in regulating the membrane potential and cellular excitability in various tissues, including cardiac and pancreatic cells .

Mode of Action

This compound acts as a blocker of the KATP channels . It inhibits the currents via human SUR2A/Kir6.2 channel with an IC50 of 4300 nM . By blocking these channels, this compound prevents the efflux of potassium ions, which can alter the membrane potential and affect the excitability of the cells .

Biochemical Pathways

This could potentially affect various cellular processes, including cell signaling, muscle contraction, and insulin secretion .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in cellular excitability due to its role as a KATP channel blocker . It is more potent in inhibiting KATP channels in cardiac muscle cells compared to those found in pancreatic beta-cells or in the coronary vascular system . This could potentially influence the function of these cells and the tissues they constitute.

Analyse Biochimique

Biochemical Properties

Clamikalant interacts with ATP-sensitive potassium channels, specifically the KIR6.2/SUR1-composed K(ATP) channels . The nature of this interaction is inhibitory, as this compound acts as a blocker for these channels .

Cellular Effects

This compound has a more potent inhibitory effect on KATPs in cardiac muscle cells compared to those found in pancreatic beta-cells or in the coronary vascular system . It inhibits currents via human SUR2A/KIR6.2 channel with an IC50 of 4300 nM .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with ATP-sensitive potassium channels. As a blocker, it inhibits the function of these channels, specifically the KIR6.2/SUR1-composed K(ATP) channels .

Méthodes De Préparation

Le clamikalant peut être synthétisé par plusieurs voies. Une méthode courante implique la réaction de l'isothiocyanate de méthyle avec le N-[2-[3-(aminosulfonyl)-4-méthoxyphényl]éthyl]-5-chloro-2-méthoxybenzamide. Le processus implique généralement la dissolution des matières premières dans le diméthylformamide, l'ajout d'hydrure de sodium et le chauffage du mélange . Les conditions de réaction sont les suivantes :

Solvant : Diméthylformamide

Base : Hydrure de sodium

Température : 80 °C

Rendement : 96 %

Analyse Des Réactions Chimiques

Le clamikalant subit diverses réactions chimiques, notamment :

Réactions de substitution : Il peut participer à des réactions de substitution nucléophile en raison de la présence de groupes chloro et méthoxy.

Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques, bien que les voies détaillées soient moins souvent rapportées.

Réactifs et conditions courants : Les réactifs typiques comprennent l'hydrure de sodium et l'isothiocyanate de méthyle, les réactions étant souvent menées dans le diméthylformamide à des températures élevées.

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé pour étudier les propriétés et le comportement des canaux KATP.

Biologie : Les chercheurs utilisent le this compound pour étudier les processus cellulaires impliquant les canaux potassiques.

Mécanisme d'action

Le this compound exerce ses effets en bloquant les canaux potassiques sensibles à l'ATP. Il cible spécifiquement les canaux KATP composés de K6.2/SUR1, ce qui entraîne l'inhibition du flux d'ions potassium à travers ces canaux. Cette action entraîne une dépolarisation cellulaire et une augmentation de l'excitabilité des cellules affectées .

Comparaison Avec Des Composés Similaires

Le clamikalant est unique par sa sélectivité pour les canaux KATP composés de K6.2/SUR1. Parmi les composés similaires, citons :

Glibenclamide : Un autre bloqueur des canaux KATP, mais avec une sélectivité plus large.

Tolbutamide : Un composé de sulfonylurée qui cible également les canaux KATP, mais avec une pharmacocinétique différente.

Diazoxide : Un ouvreur des canaux KATP, utilisé à des fins thérapeutiques différentes.

Propriétés

IUPAC Name |

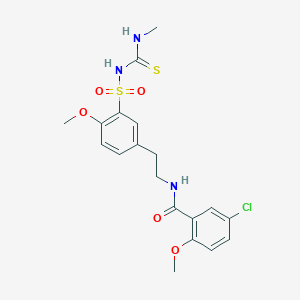

5-chloro-2-methoxy-N-[2-[4-methoxy-3-(methylcarbamothioylsulfamoyl)phenyl]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O5S2/c1-21-19(29)23-30(25,26)17-10-12(4-6-16(17)28-3)8-9-22-18(24)14-11-13(20)5-7-15(14)27-2/h4-7,10-11H,8-9H2,1-3H3,(H,22,24)(H2,21,23,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTKXGKPBOLHRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NS(=O)(=O)C1=C(C=CC(=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166522 | |

| Record name | Clamikalant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158751-64-5 | |

| Record name | 5-Chloro-2-methoxy-N-[2-[4-methoxy-3-[[[(methylamino)thioxomethyl]amino]sulfonyl]phenyl]ethyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158751-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clamikalant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158751645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clamikalant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLAMIKALANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94301K998R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Clamikalant interact with its target and what are the downstream effects?

A1: this compound is a cardioselective blocker of ATP-sensitive potassium channels (KATP) [, ]. By binding to these channels, it prevents them from opening and allowing potassium ions to flow out of the cell. This inhibition of potassium efflux leads to a prolongation of the cardiac action potential duration, particularly during ischemia, without significantly affecting hemodynamic parameters []. This mechanism underlies this compound's antiarrhythmic effects.

Q2: What evidence is there for this compound's efficacy in preclinical models?

A2: this compound has demonstrated promising antiarrhythmic effects in various preclinical models. In dogs with ventricular fibrillation, it effectively prevented ischemia-induced reductions in refractory period, a key factor contributing to arrhythmias []. Furthermore, it exhibited antiarrhythmic properties in isolated hearts from rabbits without interfering with post-ischemic hyperemia, suggesting a beneficial safety profile in this context [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.